Ricinoléate de méthyle

Vue d'ensemble

Description

Methyl ricinoleate is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is also a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . It is derived from natural raw materials and is completely biodegradable .

Synthesis Analysis

Methyl ricinoleate is commercially obtained by the transesterification from castor oil . It has been synthesized in various studies, including one where it was produced via the environmentally friendly synthesis and photopolymerization for biomedical applications . Another study reported its production through the hydrogenation process using a Cu/Ni bimetallic catalyst .

Molecular Structure Analysis

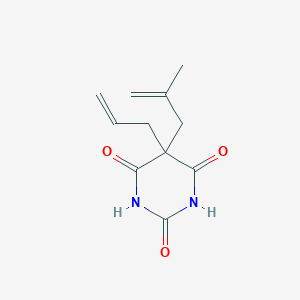

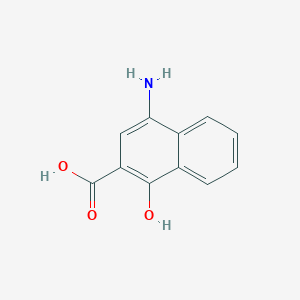

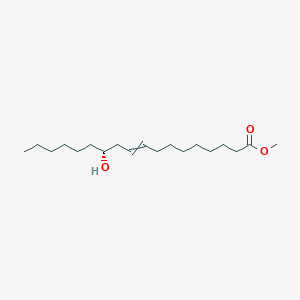

The molecular formula of Methyl ricinoleate is C19H36O3 . Its structure has been analyzed in various studies .

Chemical Reactions Analysis

Methyl ricinoleate has been studied in various chemical reactions. For instance, the kinetics of its enzymatic hydrolysis in the presence of Candida antarctica Lipase B was analyzed . Another study investigated the product distribution arising from its pyrolysis at 550 °C .

Physical And Chemical Properties Analysis

Methyl ricinoleate has a molecular weight of 312.5 g/mol . It has a density of 0.9236 g/mL at 22 °C and a melting point of -4.5 °C . Its solubility in water is 9.87×10^-2 mg/L .

Applications De Recherche Scientifique

Pyrolyse de la biomasse

Ricinoléate de méthyle (MR): est utilisé dans la pyrolyse de la biomasse, un processus qui convertit les matières organiques en molécules plus petites par décomposition thermique. La pyrolyse du MR à 550 °C avec des vitesses de chauffage variables produit des produits chimiques précieux tels que l’ester méthylique de l’acide undécylènique (UAME) et l’heptanal (HEP) . L’UAME est utilisé dans les plastiques techniques, tandis que l’HEP est un précurseur des parfums et des arômes. Les énergies de dissociation des liaisons (BDE) indiquent que la liaison C11-C12 dans le MR est la plus faible, ce qui conduit à ces produits .

Ressources chimiques renouvelables

Les produits de pyrolyse du MR, tels que l’UAME, servent de ressources renouvelables pour l’industrie chimique. La nature bifonctionnelle de l’UAME le rend approprié pour la production de Nylon 11, un type de plastique technique . Cette application souligne le rôle du MR dans la création de matériaux durables.

Applications pharmaceutiques

Le MR est reconnu dans les applications pharmaceutiques, en particulier comme étalon secondaire dans les processus analytiques tels que les tests de contrôle de la qualité et les exigences de calibration . Sa constance et sa pureté en font un candidat idéal pour garantir la précision des analyses pharmaceutiques.

Tensioactif et lubrifiant

En tant que fluide clair et visqueux, le MR est utilisé comme tensioactif et lubrifiant . Ses propriétés lui permettent de réduire la tension superficielle des liquides, ce qui le rend précieux dans la création d’émulsions pour divers produits. De plus, il sert de lubrifiant, assurant un fonctionnement fluide dans les systèmes mécaniques.

Additif pour fluide de coupe

L’application du MR s’étend à l’additif pour fluide de coupe . En usinage et en travail des métaux, les fluides de coupe sont essentiels pour refroidir et lubrifier l’outil de coupe et la pièce à usiner. Le MR améliore les performances de ces fluides, améliorant la durée de vie de l’outil et la qualité de surface.

Propriétés antioxydantes

Le MR présente des activités antioxydantes, qui sont cruciales dans le piégeage des radicaux libres . Cette propriété est importante dans l’industrie alimentaire et dans le développement de compléments alimentaires, où les antioxydants jouent un rôle essentiel dans la préservation de la qualité et de la valeur nutritionnelle des produits.

Safety and Hazards

Methyl ricinoleate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Orientations Futures

While specific future directions for Methyl ricinoleate are not mentioned in the sources, it continues to be a subject of research in various fields, including its use in the production of fine chemicals and polymer precursors , and in the production of biodiesel from Ricinus communis seed oil .

Relevant Papers

Mécanisme D'action

Target of Action

Methyl ricinoleate is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is primarily used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It serves as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . Therefore, its primary targets are these materials where it acts as a plasticizer.

Biochemical Pathways

It is known that it is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . The synthesis process involves several reaction stages, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .

Result of Action

The primary result of methyl ricinoleate’s action is the increased flexibility and workability of the materials it is added to. This is due to its function as a plasticizer, which reduces the forces of attraction between polymer chains in materials such as cellulosic resins, polyvinyl acetate, and polystyrene .

Propriétés

IUPAC Name |

methyl (12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: Methyl ricinoleate has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of methyl ricinoleate be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of methyl ricinoleate. [, , , , , , , ]

Q3: What is the solubility of methyl ricinoleate in common solvents?

A3: Methyl ricinoleate is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of methyl ricinoleate?

A4: The thermal stability of methyl ricinoleate can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in methyl ricinoleate influence its properties?

A5: The hydroxyl group in methyl ricinoleate makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can methyl ricinoleate be used as a starting material for biodiesel production?

A6: Yes, methyl ricinoleate, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of methyl ricinoleate in the chemical industry?

A8: Methyl ricinoleate serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study methyl ricinoleate?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of methyl ricinoleate, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in methyl ricinoleate impact its reactivity?

A10: The position of the double bond in methyl ricinoleate influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in methyl ricinoleate influence its reactivity?

A11: The hydroxyl group in methyl ricinoleate can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of methyl ricinoleate be improved?

A12: The stability of methyl ricinoleate can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify methyl ricinoleate?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify methyl ricinoleate in various matrices. [, ]

Q13: What factors can influence the dissolution rate of methyl ricinoleate?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of methyl ricinoleate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.